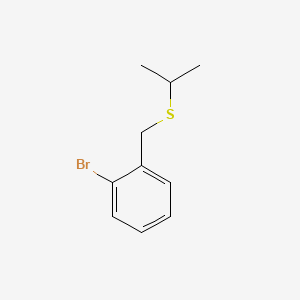

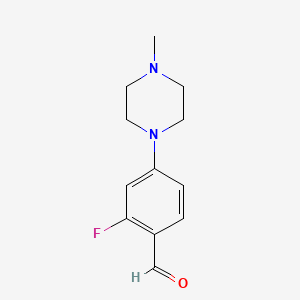

2-(S-Isopropylthiomethyl)-1-bromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

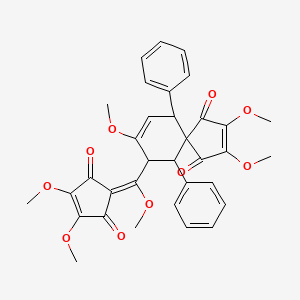

The molecular formula of “2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester” is C16H25BO2S . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .Physical And Chemical Properties Analysis

The “2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester” has a molecular weight of 292.25 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique

Environmental Fate and Toxicity of Brominated Flame Retardants Brominated flame retardants, including compounds structurally related to 2-(S-Isopropylthiomethyl)-1-bromobenzene, have been extensively studied for their occurrence, environmental fate, and potential risks. These compounds are increasingly applied, necessitating research on their environmental persistence and toxicity. A critical review by Zuiderveen et al. (2020) emphasizes the need for comprehensive monitoring and optimized analytical methods to cover all novel brominated flame retardants (NBFRs) due to large knowledge gaps and potential health concerns associated with their widespread use (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Applications in Organic Chemistry The synthesis and application of halogenated compounds, including bromobenzene derivatives, are pivotal in organic chemistry and pharmaceutical manufacturing. Qiu et al. (2009) highlight the challenges and advancements in synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. The study showcases the development of more practical, cost-effective, and environmentally friendly synthetic routes, demonstrating the ongoing innovation in halogen chemistry and its significance in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).

Transition-Metal Catalyzed Reactions Advances in carbonylation reactions facilitated by transition metals in aqueous-organic two-phase systems also underscore the importance of bromobenzene derivatives in synthetic chemistry. Bertoux et al. (1999) explore the efficacy of these reactions, noting that while they offer high catalytic activity, challenges remain in terms of catalyst stability and reuse. Such studies illustrate the critical role of bromobenzene derivatives in exploring new catalytic processes and improving existing methodologies (Bertoux, Monflier, Castanet, & Mortreux, 1999).

Environmental Presence and Effects of Parabens Research into the environmental presence and effects of parabens, which share functional groups with this compound, highlights concerns over their ubiquity and biodegradability. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, noting their persistent low-level presence despite wastewater treatment. This work underscores the environmental impact of widely used chemical additives and the need for ongoing monitoring and research (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

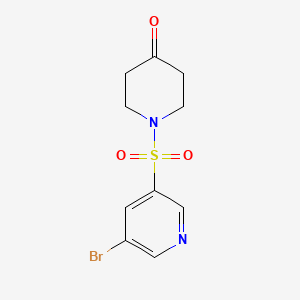

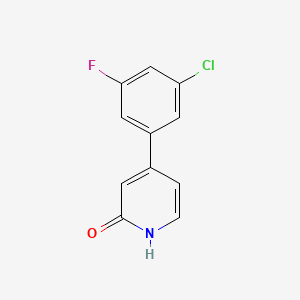

1-bromo-2-(propan-2-ylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMIFSXSEJHAKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681100 |

Source

|

| Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251123-28-0 |

Source

|

| Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)